![molecular formula C9H6F3NO5 B1420767 Methyl 3-nitro-4-(trifluoromethoxy)benzoate CAS No. 728-54-1](/img/structure/B1420767.png)
Methyl 3-nitro-4-(trifluoromethoxy)benzoate
Overview
Description
“Methyl 3-nitro-4-(trifluoromethoxy)benzoate” is a chemical compound with the CAS number 728-54-1 . It has a molecular weight of 265.15 . It is used for the preparation of difluoro and trifluoro compounds as anticancer agents .
Synthesis Analysis
The synthesis of “Methyl 3-nitro-4-(trifluoromethoxy)benzoate” involves the reaction of 3-nitro-4-(trifluoromethoxy)benzoic acid (1.05 g, 4.18 mmol) in methanol (40 ml), to which concentrated sulfuric acid (0.446 ml) is added. The resulting mixture is then heated to reflux overnight .Molecular Structure Analysis
The molecular structure of “Methyl 3-nitro-4-(trifluoromethoxy)benzoate” is represented by the formula C9H6F3NO5 . The InChI code for this compound is 1S/C9H6F3NO5/c1-17-8(14)5-2-3-7(18-9(10,11)12)6(4-5)13(15)16/h2-4H,1H3 .Physical And Chemical Properties Analysis
“Methyl 3-nitro-4-(trifluoromethoxy)benzoate” is a solid at room temperature . It has a refractive index of 1.453 . The density of this compound is 1.295 g/mL at 25 °C .Scientific Research Applications
Pharmaceutical Development
The trifluoromethoxy group in compounds like Methyl 3-nitro-4-(trifluoromethoxy)benzoate has been identified as a significant moiety in pharmaceuticals . This group can influence the biological activity of drugs, making it valuable in the design of new therapeutic agents. Its incorporation into drug molecules can enhance their metabolic stability, bioavailability, and membrane permeability.
Synthesis of Anticancer Agents
Methyl 3-nitro-4-(trifluoromethoxy)benzoate is used in the synthesis of difluoro and trifluoro compounds with potential anticancer properties . The ability to create such compounds is crucial for developing new treatments that target cancer cells more effectively while minimizing side effects.
Organic Synthesis Reagent
This compound serves as a reagent in organic synthesis, particularly in trifluoromethoxylation reactions . These reactions are essential for introducing the trifluoromethoxy group into various organic molecules, which can lead to the discovery of compounds with novel properties and applications.
Material Science
In material science, the unique properties of the trifluoromethoxy group can be exploited to modify the surface characteristics of materials . This modification can result in materials with improved resistance to heat and chemicals, which is beneficial for various industrial applications.
Catalysis
The trifluoromethoxy group is also relevant in catalysis. It can be used to modify catalysts to improve their efficiency and selectivity . This is particularly important in the development of environmentally friendly and cost-effective chemical processes.
Agrochemical Research
In agrochemical research, the introduction of the trifluoromethoxy group into compounds can lead to the development of new pesticides and herbicides . These compounds can have enhanced activity and selectivity, reducing the environmental impact of agricultural chemicals.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity after a single exposure. The target organ is the respiratory system .
properties
IUPAC Name |
methyl 3-nitro-4-(trifluoromethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO5/c1-17-8(14)5-2-3-7(18-9(10,11)12)6(4-5)13(15)16/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKSJOXKTZEEHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-nitro-4-(trifluoromethoxy)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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